
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI)
Vue d'ensemble
Description
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) is an organic compound that belongs to the class of benzopyrans. This compound is characterized by a benzopyran ring system with a carbonyl chloride functional group attached to the second carbon atom. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride, to introduce the carbonyl chloride group. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidative reactions can convert the benzopyran ring to more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous solvents such as ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate are used in aqueous or organic solvents, often under acidic or basic conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Oxidized Benzopyrans: Produced through oxidation reactions.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzopyran ring may interact with cellular receptors, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar carbonyl chloride functional group.
4-Iodobenzoic Acid: Another benzopyran derivative with different substituents.
Various Benzopyran Derivatives: Compounds with structural similarities but different functional groups.
Uniqueness
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) is unique due to its specific stereochemistry and the presence of the carbonyl chloride group, which imparts distinct reactivity and biological activity compared to other benzopyran derivatives.
Propriétés
Numéro CAS |
227466-91-3 |
|---|---|
Formule moléculaire |
C10H9ClO2 |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
(2R)-3,4-dihydro-2H-chromene-2-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m1/s1 |
Clé InChI |
UXOHRZNOVPCNMD-SECBINFHSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2O[C@H]1C(=O)Cl |
SMILES canonique |
C1CC2=CC=CC=C2OC1C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

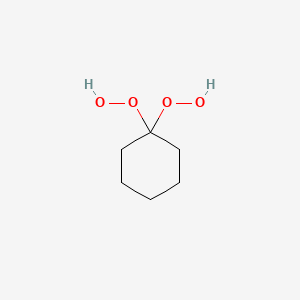
![N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B8745702.png)


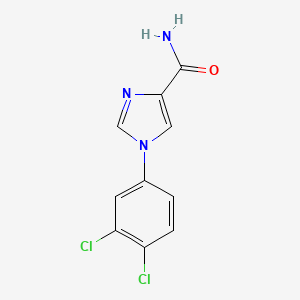
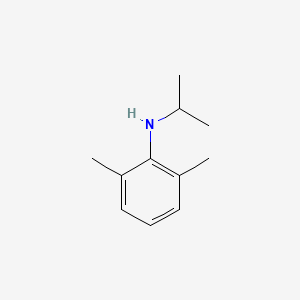
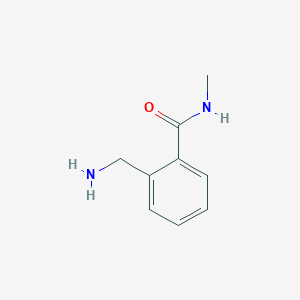

![benzyl N-[(3S,4S)-4-hydroxytetrahydropyran-3-yl]carbamate](/img/structure/B8745752.png)
![3-(4-Aminophenyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8745754.png)
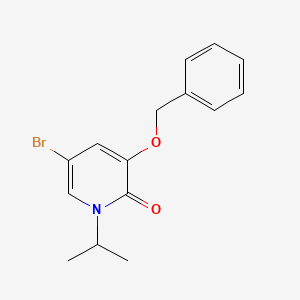
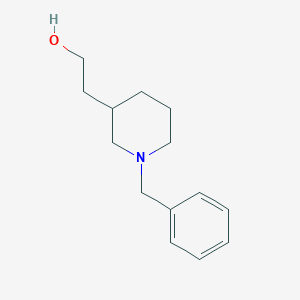
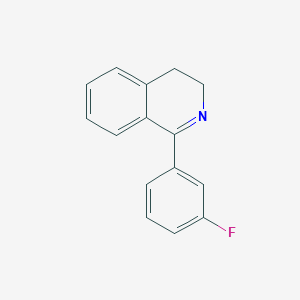
![4-Hydroxy-3-(4-iodophenyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8745783.png)
